Aminomethanesulfonic acid
Overview
Description
Introduction Aminomethanesulfonic acid is a type of aminosulfonic acid that has been studied for its various chemical properties and reactions. It is structurally related to amino acids and plays important roles in several biological and chemical processes.
Synthesis Analysis Aminomethanesulfonic acids and their derivatives can be synthesized through different chemical processes. An original procedure was proposed for synthesizing a series of aminomethanesulfonic acids, examined by elemental analysis, X-ray diffraction, IR spectroscopy, and mass spectrometry (Khoma et al., 2021). Additionally, mechanisms have been proposed for the formation and hydrolysis of aminomethanesulfonates based on kinetic, structural, and synthetic evidence (Groote et al., 1981).
Molecular Structure Analysis The crystal structure of aminomethanesulfonic acids reveals that these compounds consist of zwitterions hydrogen-bonded to form infinite chains. The bond lengths and angles in solid aminosulfonic acids and their salts are significant for understanding their chemical behavior (Cameron et al., 1984).
Chemical Reactions and Properties Aminomethanesulfonic acid reacts with primary amines to form the corresponding guanidine derivatives. This process demonstrates the reactivity of aminomethanesulfonic acid in converting other compounds under specific conditions (Kim et al., 1988). Furthermore, attempts to N,N-dibenzoylate aminomethanesulfonic acid result in C-S bond cleavage, which is significant for understanding the chemical behavior of this compound (Moe et al., 1981).
Physical Properties Analysis The physical properties of aminomethanesulfonic acid, such as its crystal structure, density, and packing efficiency in the crystal lattice, are essential for understanding its stability and behavior in various conditions (Makarov et al., 1999).
Chemical Properties Analysis The chemical properties, such as dissociation behaviors and reaction mechanisms, highlight the interactions and transformations aminomethanesulfonic acid can undergo. Studies on the dissociation of aminomethanesulfonates in aqueous solutions contribute to our understanding of its chemical behavior in different environments (McMillan & Pattison, 1969).
Scientific Research Applications
Environmentally Friendly Electrolyte
Sulfamic acid, closely related to aminomethanesulfonic acid, is utilized for its environmentally friendly properties as an electrolyte in industrial cleaning. It is preferred for the removal of scales and oxides from metal and ceramic surfaces due to its less toxic and less volatile nature compared to hydrochloric and sulfuric acids. However, despite its advantages, sulfamic acid-based electrolytes are corrosive and require corrosion inhibitors to protect metallic surfaces. These inhibitors work by adhering to metal surfaces, following the Langmuir adsorption isotherm model, and often involve a physiochemisorption mechanism (C. Verma & M. Quraishi, 2022).
Health Benefits of Related Compounds
Sulforaphane, another compound with a sulfonic acid moiety, exhibits a wide array of biological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. Found in cruciferous vegetables, it has been extensively studied for its potential health benefits against various diseases, including cancer, cardiovascular diseases, and diabetes (J. K. Kim & S. Park, 2016).
Microbial Degradation and Environmental Fate
A review of microbial degradation of polyfluoroalkyl chemicals, which can transform into perfluoroalkyl carboxylic and sulfonic acids, highlights the environmental fate of these persistent pollutants. The study emphasizes the need for understanding the biodegradability and degradation pathways of these compounds to assess their long-term environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Nutritional and Physiological Effects
Taurine, or 2-aminoethanesulfonic acid, is extensively studied for its role in human health, showing potential benefits in cardiovascular health. As a dietary supplement, it has been investigated for its antioxidative, anti-inflammatory properties, and its ability to regulate blood pressure, suggesting it may offer protection against coronary heart disease. However, human studies to confirm these effects are limited (Oktawia P. Wójcik et al., 2010).
Organic Synthesis
Trifluoromethanesulfonic acid, an organosulfur compound, is highlighted for its versatility in organic synthesis. Its strong protonating ability enables it to be used in various reactions, including electrophilic aromatic substitution and the synthesis of complex organic compounds, demonstrating the broad utility of sulfonic acids in chemical synthesis (A. Kazakova & A. Vasilyev, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
aminomethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO3S/c2-1-6(3,4)5/h1-2H2,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBESRABRARNZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2065670 | |
Record name | Methanesulfonic acid, amino- | |
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Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Aminomethanesulfonic acid | |
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Product Name |
Aminomethanesulfonic acid | |
CAS RN |
13881-91-9, 6939-85-1 | |
Record name | Aminomethanesulfonic acid | |
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Record name | Sodium aminomethanesulfonate | |
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Record name | Aminomethanesulfonic acid | |
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Record name | Methanesulfonic acid, 1-amino- | |
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Record name | Methanesulfonic acid, amino- | |
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Record name | Aminomethanesulphonic acid | |
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Record name | AMINOMETHANESULFONIC ACID | |
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